molecular formula C9H15N3O3 B12762834 N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate CAS No. 91443-11-7

N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate

Cat. No.: B12762834
CAS No.: 91443-11-7
M. Wt: 213.23 g/mol
InChI Key: GIYAHORSQBZFPA-UHFFFAOYSA-N
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Description

N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate is a complex organic compound that features a pyrrolidine ring with a cyanomethyl group and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, pyridines, and other nitrogen-containing rings .

Scientific Research Applications

N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate their function.

    Signal Transduction: Affecting intracellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

91443-11-7

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

3-[[1-(cyanomethyl)pyrrolidin-2-ylidene]amino]propanoic acid;hydrate

InChI

InChI=1S/C9H13N3O2.H2O/c10-4-7-12-6-1-2-8(12)11-5-3-9(13)14;/h1-3,5-7H2,(H,13,14);1H2

InChI Key

GIYAHORSQBZFPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NCCC(=O)O)N(C1)CC#N.O

Origin of Product

United States

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